Butyl 4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzoate
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Description
Scientific Research Applications
Chemical Synthesis and Structure
The compound butyl 4-[(9-oxoxanthen-3-yl)-carbonyloxy]benzoate, related to the requested chemical, was obtained through intramolecular cyclization, showcasing the compound's relevance in synthetic organic chemistry. This process highlights the compound's utility in synthesizing complex molecules with specific structural features, such as the xanthone group, which is significant in pharmaceutical chemistry for its potential therapeutic properties (Centore, R., Ciajolo, M. R., Tuzi, A., & Kricheldorf, H., 1995).
Physicochemical Properties and Antioxidant Activity
A study on novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which share structural similarities with the requested compound, explored their antioxidant activities. These compounds were analyzed for their potential in vitro antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity. This research demonstrates the compound's potential utility in developing antioxidant agents, highlighting the importance of such structural motifs in medicinal chemistry (Yüksek, H., Koca, E., Gürsoy-Kol, Ö., Akyıldırım, O., & Çelebier, M., 2015).
Polymerization and Material Science
The synthesis and polymerization of liquid crystalline monomers, including structures similar to the requested compound, have been described. This research outlines the compound's applicability in material science, particularly in the formation of nematic LC polymer networks. Such applications are critical in the development of advanced materials with specific optical and electronic properties (Andersson, H., Gedde, U., & Hult, A., 1996).
Properties
IUPAC Name |
butyl 4-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6/c1-2-3-10-33-23(29)16-4-6-17(7-5-16)25-24(30)26-18-13-22(28)27(15-18)19-8-9-20-21(14-19)32-12-11-31-20/h4-9,14,18H,2-3,10-13,15H2,1H3,(H2,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIXMIIAWLGRKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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